molecular formula C16H14N4O2 B2888451 N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea CAS No. 423155-60-6

N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea

Cat. No.: B2888451
CAS No.: 423155-60-6
M. Wt: 294.314
InChI Key: SLIOWMRDMHQCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea is a chemical research compound based on a quinoxaline-urea scaffold, which is of significant interest in medicinal chemistry and oncology research . This scaffold is recognized as a privileged structure in drug discovery for its ability to participate in key drug-target interactions . It serves as a core structure for investigating the inhibition of the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) . IKKβ is a central kinase in the canonical NF-κB signaling pathway, which is constitutively activated in certain cancers and implicated in inflammatory diseases . Research into related, more potent quinoxaline urea analogs has demonstrated promising activity in models of pancreatic cancer. These analogs function by reducing the levels of phosphorylated IKKβ, leading to the inhibition of TNFα-induced NF-κB-mediated gene expression . In preclinical studies, such analogs have shown improved potency and significantly enhanced oral bioavailability compared to earlier generation inhibitors. They have also demonstrated the ability to reduce tumor growth in xenograft models, both as a monotherapy and in combination with chemotherapeutic agents like gemcitabine . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-13-5-2-11(3-6-13)19-16(21)20-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIOWMRDMHQCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea typically involves the reaction of 4-methoxyaniline with 6-chloroquinoxaline in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-N’-(6-quinoxalinyl)urea.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

Urea derivatives are characterized by their R₁-NH-C(O)-NH-R₂ backbone. Variations in R₁ and R₂ substituents critically affect their physicochemical properties and biological interactions. Below is a comparative analysis of N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea and its analogues:

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₁₆H₁₃N₅O₂ 6-Quinoxalinyl, 4-methoxyphenyl Potential kinase inhibitor (inferred)
AR-A014418* C₁₁H₁₀N₄O₄S 5-Nitrothiazol-2-yl, 4-methoxyphenyl GSK-3β inhibitor
N-(2,3-Dimethylquinoxalin-6-yl)-N'-(3-methoxyphenyl)urea C₁₈H₁₈N₄O₂ 2,3-Dimethylquinoxaline, 3-methoxyphenyl Not specified (structural analogue)
Chloroxuron C₁₅H₁₄ClN₃O₂ 4-Chlorophenoxy, N,N-dimethylurea Herbicide
Difenoxuron C₁₆H₁₆N₂O₃ 4-Methoxyphenoxy, N,N-dimethylurea Herbicide

*AR-A014418: N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Substituent Effects on Activity

  • Quinoxaline vs. However, AR-A014418’s nitro group enhances electrophilicity, critical for GSK-3β inhibition . Substitution at the quinoxaline 2,3-positions with methyl groups (as in ’s compound) may sterically hinder target binding but improve metabolic stability .
  • Methoxyphenyl Positional Isomerism :

    • The 4-methoxyphenyl group in the target compound vs. 3-methoxyphenyl in ’s analogue alters electronic distribution. Para-substitution often enhances planarity and membrane permeability compared to meta-substitution .
  • Urea Backbone Modifications :

    • Herbicidal urea derivatives (e.g., chloroxuron) feature N,N-dimethyl groups, reducing hydrogen-bonding capacity and shifting applications from pharmaceuticals to agriculture .

Research Findings and Pharmacological Implications

Kinase Inhibition and Structural Rigidity

  • AR-A014418 demonstrated poor brain uptake in preclinical studies despite in vitro GSK-3β inhibition. Structural analysis revealed that the benzyl group’s flexibility caused suboptimal binding . In contrast, the rigid quinoxaline core in this compound may improve target engagement, though this requires validation.

Hydrogen Bonding and Crystal Packing

  • Urea derivatives form extensive hydrogen-bonded networks (e.g., chains in AR-A014418), influencing solubility and crystallinity . Piperazinium salts in highlight how ionic interactions and hydrogen bonding dictate di-periodic layer formation, a property that could extend to urea-based pharmaceuticals .

Biological Activity

N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities, alongside a methoxy-substituted phenyl group that enhances its chemical properties. The molecular formula for this compound is C18H18N4O2, with a molecular weight of approximately 322.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , binding to active sites or influencing receptor functions. This interaction can lead to various therapeutic effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .
  • Animal Models : In vivo studies using mouse models of cancer showed that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered via intraperitoneal injection, demonstrating both efficacy and a favorable safety profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-methoxyphenyl)-N'-(6-quinolinyl)ureaSimilar structure but contains a quinoline ringDifferent binding affinity and biological activity profile
N-(4-methoxyphenyl)-N'-(6-pyridinyl)ureaContains a pyridine ringDistinct reactivity due to electronic properties
3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)ureaQuinoxaline moiety with additional methyl groupsEnhanced lipophilicity may affect bioavailability

The presence of the quinoxaline ring in this compound contributes to its unique electronic properties, influencing its reactivity and binding affinity compared to similar compounds.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodSolventTemperatureYield (%)Purity (HPLC)Source
Microwave-assistedDMF403 K39>98%
Conventional heatingAcetonitrile353 K2592%

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and absence of isomers. For example, aromatic protons in the quinoxaline ring appear as distinct doublets (δ 7.41–8.53 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C angle: 120.3°) and planarity of the urea moiety (r.m.s. deviation: 0.045 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ observed at 295.0483 vs. calculated 295.0495) .

Advanced: How can structural modifications enhance target binding affinity, as observed in kinase inhibition studies?

Methodological Answer:

  • Rigidity vs. Flexibility : Replacing the benzyl group with a phenyl group (as in AR-A014418) reduces conformational flexibility, potentially improving binding to glycogen synthase kinase-3β (GSK-3β). Co-crystal structures show that planar urea moieties fit into the ATP-binding pocket, while bulky substituents cause steric clashes .
  • Electron-Withdrawing Groups : Nitro groups on the thiazole ring (e.g., in ) enhance hydrogen bonding with Lys85 and Asp200 residues in GSK-3β.

Q. Table 2: Structural Parameters from X-ray Data

ParameterValue (Å/°)Biological RelevanceSource
N–H⋯O H-bond length2.89Stabilizes protein-ligand interaction
Dihedral angle (urea)5.2°Ensures planarity for kinase binding

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KdK_d) for GSK-3β. AR-A014418 shows Kd=38nMK_d = 38 nM in vitro but poor brain uptake in vivo due to blood-brain barrier efflux .
  • Metabolic Stability Tests : Liver microsome assays identify rapid glucuronidation of the methoxyphenyl group, explaining reduced in vivo efficacy.
  • Structural Analog Screening : Replace the methoxy group with trifluoromethyl (as in ) to improve lipophilicity and brain penetration.

Advanced: What strategies optimize reaction conditions for scale-up synthesis without compromising yield?

Methodological Answer:

  • Solvent Optimization : Switch from DMF to THF to reduce toxicity and improve scalability. shows THF increases yield by 15% in analogous ureas.
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in quinoxaline derivatives, reducing reaction time from 24 h to 6 h .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor isocyanate consumption, ensuring reaction completion and minimizing byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.